(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-12-8-4-5-10-14(12)23-17(19)18-16(20)11-7-6-9-13(21-2)15(11)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOEQCWCXSZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, with the CAS number 895441-61-9, is a compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive review of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O3S, with a molecular weight of 328.4 g/mol. Its structure features a benzamide core modified with a thiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 895441-61-9 |
The biological activity of thiazole derivatives often hinges on their ability to interact with various biological targets. For this compound, preliminary studies suggest that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through pathways involving Bcl-2 family proteins.
- Antioxidant Activity : The methoxy groups may contribute to the compound's ability to scavenge free radicals.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : An MTT assay revealed an IC50 value of 1.61 ± 1.92 µg/mL for related thiazole compounds against Jurkat cells, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole A | Jurkat | 1.61 ± 1.92 |
| Thiazole B | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Testing : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in dilution assays.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested through its structural features that allow it to modulate inflammatory pathways.
Case Studies and Research Findings
Several studies highlight the biological significance of thiazole derivatives:
- Thiazole Derivatives as Antitumor Agents : A study conducted on various thiazole compounds indicated that modifications at the N-aryl amide group significantly enhanced antitumor activity against Plasmodium falciparum .
- Hybrid Phthalimido-Thiazoles : Research on hybrid compounds combining phthalimide and thiazole moieties revealed promising leishmanicidal activity and low cytotoxicity against mammalian cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the benzamide, thiazole, or additional functional groups. These variations influence electronic properties, solubility, and bioactivity:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Donating vs. In contrast, fluoro or nitro substituents (e.g., in 4f or 4h ) introduce electron-withdrawing effects, which may alter binding affinities.
Thiazole Modifications: The 3-methyl group in the target compound increases hydrophobicity compared to ethyl or halogenated analogs (e.g., ZINC12180885 ). Bulkier groups (e.g., sulfonylquinoline in ) may sterically hinder target binding but enhance specificity.
Hybrid Systems :
- Compounds like 9c incorporate triazole and thiazole moieties, enabling dual hydrogen-bonding interactions. The target compound’s simpler structure may offer synthetic accessibility but fewer interaction sites.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for (E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : A three-component cascade synthesis involving ortho-haloanilines, acrylates, and aroyl isothiocyanates under aqueous conditions is a metal-free, environmentally benign approach. This method uses triethylamine to promote thiourea intermediate formation, followed by intramolecular nucleophilic aromatic substitution (SNAr) and Michael addition, yielding the benzothiazol-2(3H)-ylidene scaffold . Optimization of reaction conditions (e.g., solvent, base, temperature) is critical for improving yield and purity.
Q. How can the structural identity and purity of this compound be validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the (E)-configuration, methoxy groups (δ ~3.8–4.0 ppm), and benzothiazole ring protons (distinct splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of methoxy groups or benzamide moiety) .
- X-ray Crystallography : Resolve the (E)-configuration and intermolecular interactions in the solid state .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Methodological Answer :
- LogP Calculations : Predict lipophilicity using software (e.g., ChemAxon) to assess membrane permeability. The dimethoxy and benzothiazole groups increase hydrophobicity.
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- pH-Dependent Solubility : Test solubility in buffers (pH 1–12) to identify optimal conditions for biological assays.
Advanced Research Questions
Q. How does the (E)-configuration impact biological activity compared to the (Z)-isomer?
- Methodological Answer :
- Stereoselective Synthesis : Separate isomers via chiral chromatography or crystallization.
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like kinases or GPCRs. The (E)-isomer’s planar structure may enhance π-π stacking with aromatic residues .
- Biological Assays : Compare IC values in enzyme inhibition or cell viability assays. For example, thiazole derivatives with (E)-configurations show enhanced anticancer activity due to improved target engagement .
Q. What mechanistic pathways explain its potential as a chemosensor for metal ions like Cu?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Monitor bathochromic shifts upon Cu binding. The benzothiazole moiety acts as a chelating site, inducing color changes (e.g., colorless to pink) .
- Job Plot and ESI-MS : Confirm a 1:2 binding stoichiometry between the compound and Cu .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to identify electron transfer pathways during metal coordination .
Q. How can contradictory data in biological activity studies (e.g., varying IC values across assays) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Off-Target Screening : Employ kinome-wide profiling or proteomics to identify unintended interactions affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
